2-Cyclohexen-1-one, 3-(1-methylethenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the preparation of 2-Cyclohexen-1-one, 3-(1-methylethenyl)-. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another route includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is yet another method .
Industrial Production Methods
Industrially, 2-Cyclohexen-1-one, 3-(1-methylethenyl)- is produced by the catalytic oxidation of cyclohexene, often using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-(1-methylethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly at the α-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like organocopper compounds and Grignard reagents are commonly employed.
Major Products Formed
Oxidation: Products can include various carboxylic acids and ketones.
Reduction: Alcohols and hydrocarbons are typical products.
Substitution: The major products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
2-Cyclohexen-1-one, 3-(1-methylethenyl)- has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon atom. This interaction can lead to the formation of various adducts and intermediates, which can further undergo different chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: Another ketone with a similar structure but without the isopropyl group.
Piperitone: A compound with a similar structure but different functional groups.
Carvomenthenone: A related compound with a similar carbon skeleton but different substituents.
Uniqueness
2-Cyclohexen-1-one, 3-(1-methylethenyl)- is unique due to its specific structure, which includes an isopropyl group at the 3-position. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
CAS No. |
61765-62-6 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h6H,1,3-5H2,2H3 |
InChI Key |
UUNUZZWFOWJGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC(=O)CCC1 |
Origin of Product |
United States |
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